molecular formula C12H16O3 B13939131 1-(3,5-Dimethoxyphenyl)cyclobutanol

1-(3,5-Dimethoxyphenyl)cyclobutanol

Cat. No.: B13939131
M. Wt: 208.25 g/mol
InChI Key: SJJCDGSMJISXOL-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)cyclobutanol is an organic compound with the molecular formula C12H16O3 It features a cyclobutanol ring substituted with a 3,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethoxyphenyl)cyclobutanol can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with 3,5-dimethoxyphenylmagnesium bromide (a Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:

    Step 1: Preparation of 3,5-dimethoxyphenylmagnesium bromide by reacting 3,5-dimethoxybromobenzene with magnesium in dry ether.

    Step 2: Addition of the Grignard reagent to cyclobutanone, followed by hydrolysis to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of scaling up Grignard reactions and subsequent purification steps would apply. This includes optimizing reaction conditions, solvent recovery, and product isolation techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethoxyphenyl)cyclobutanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using reagents like chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to the corresponding cyclobutane derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic substitution.

Major Products:

    Oxidation: 1-(3,5-Dimethoxyphenyl)cyclobutanone.

    Reduction: 1-(3,5-Dimethoxyphenyl)cyclobutane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)cyclobutanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)cyclobutanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the cyclobutanol ring and methoxy groups may influence its binding affinity and activity at these targets.

Comparison with Similar Compounds

  • 1-(2,5-Dimethoxyphenyl)cyclobutanol
  • 1-(4-Methoxyphenyl)cyclobutanol
  • 1-(3,4-Dimethoxyphenyl)cyclobutanol

Comparison: 1-(3,5-Dimethoxyphenyl)cyclobutanol is unique due to the specific positioning of the methoxy groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity compared to other similar compounds. For example, the 3,5-dimethoxy substitution pattern may result in different electronic and steric effects compared to the 2,5- or 3,4-dimethoxy derivatives.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)cyclobutan-1-ol

InChI

InChI=1S/C12H16O3/c1-14-10-6-9(7-11(8-10)15-2)12(13)4-3-5-12/h6-8,13H,3-5H2,1-2H3

InChI Key

SJJCDGSMJISXOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2(CCC2)O)OC

Origin of Product

United States

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